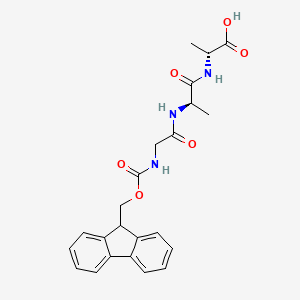

Fmoc-Gly-D-Ala-D-Ala-OH

Description

Contextualization within Peptide Chemistry and Peptidoglycan Biosynthesis

Peptide chemistry is a cornerstone of biochemical research, focusing on the synthesis and function of peptides—short chains of amino acid monomers linked by peptide bonds. A crucial aspect of synthetic peptide chemistry is the use of protecting groups to prevent unwanted side reactions during chain elongation. The Fmoc group is a widely used protecting group for the amino terminus of amino acids. It is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids in a controlled manner, a process central to solid-phase peptide synthesis (SPPS). activotec.com This method's milder conditions compared to older techniques, like those using the Boc protecting group, have made Fmoc-based strategies prevalent in modern peptide synthesis, including for peptides with post-translational modifications. molport.comnih.gov

The significance of Fmoc-Gly-D-Ala-D-Ala-OH is deeply rooted in the biology of peptidoglycan, an essential polymer that forms the cell wall of most bacteria. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. A key structural motif within peptidoglycan precursors is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. medchemexpress.comresearchgate.net This dipeptide is synthesized by the enzyme D-Ala-D-Ala ligase and is crucial for the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan network, a final and vital step in cell wall biosynthesis. researchgate.netgrantome.com The terminal D-alanine residue is cleaved during this cross-linking process. researchgate.netnih.gov The presence of D-amino acids in the peptide portion of peptidoglycan makes the bacterial cell wall resistant to degradation by most proteases, which are typically specific for L-amino acids. nih.govfrontiersin.org

Historical Development of D-Amino Acid Peptides in Biochemical Inquiry

For a long time, it was a central dogma of biology that proteins were exclusively composed of L-amino acids. researchgate.net While the presence of D-amino acids in natural products was known from the early 20th century, their role was considered an exception. frontiersin.orgresearchgate.net The discovery of D-amino acids as integral components of bacterial cell walls was a significant breakthrough. wikipedia.org For instance, D-alanine and D-glutamate are fundamental for the cross-linking in the peptidoglycan wall. wikipedia.org

The field of D-amino acid research expanded significantly from the 1980s onwards, with the discovery of D-amino acid-containing peptides (DAACPs) in various organisms, including in the skin of frogs. frontiersin.orgresearchgate.net It became clear that many organisms could produce peptides containing D-amino acids, not just through non-ribosomal peptide synthesis, as seen in many bacteria, but also through post-translational modification of ribosomally synthesized peptides. frontiersin.orgresearchgate.net

The incorporation of D-amino acids into synthetic peptides became a key strategy in drug discovery and biochemical research. Peptides containing D-amino acids often exhibit enhanced stability against proteolysis, leading to a longer biological half-life. frontiersin.orgnih.gov This increased stability, along with the potential for unique biological activities, has made D-amino acid-containing peptides attractive as therapeutic agents and research probes. nih.gov The development of solid-phase peptide synthesis techniques, particularly those utilizing Fmoc-protected amino acids, has greatly facilitated the synthesis and study of these novel peptides. molport.comnih.gov The first report of Fmoc-L-amino acids was by Carpino in 1970. activotec.com

Significance of this compound as a Molecular Research Modality

This compound serves as a critical research tool precisely because it mimics a key component of bacterial biology. Its core D-Ala-D-Ala sequence is a direct analogue of the terminus of the peptidoglycan precursor peptide stem. medchemexpress.comresearchgate.net This makes it an invaluable substrate or inhibitor for studying the enzymes involved in the final stages of cell wall synthesis, such as transpeptidases (also known as penicillin-binding proteins) and DD-carboxypeptidases.

The Fmoc group attached to the peptide provides several advantages for research applications. It enhances the hydrophobicity of the molecule, which can influence its solubility and interactions in experimental setups. scbt.com Furthermore, the Fmoc group's strong ultraviolet (UV) absorbance provides a convenient method for detection and quantification during synthesis and in certain assays. adventchembio.com

Researchers utilize this compound and similar D-Ala-D-Ala-containing peptides to:

Probe the active sites of bacterial transpeptidases.

Serve as a building block for creating more complex mimics of the bacterial cell wall.

Investigate the mechanisms of antibiotics like vancomycin (B549263), which specifically targets the D-Ala-D-Ala moiety. researchgate.net

Study the development of antibiotic resistance, for example, in vancomycin-resistant enterococci (VRE), where the terminal D-Ala is replaced by D-lactate or D-serine, preventing the antibiotic from binding. frontiersin.orgnih.gov

By providing a stable, synthetic handle on a crucial biological recognition element, this compound allows for detailed biochemical and structural investigations that would be difficult to perform with the natural, transient peptidoglycan precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N3O6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |

InChI Key |

GBYJIRGCZVLCJK-ZIAGYGMSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fmoc Gly D Ala D Ala Oh and Its Analogs

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Gly-D-Ala-D-Ala-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. chempep.com The Fmoc/tBu strategy is a widely employed orthogonal protection scheme in SPPS. iris-biotech.denih.gov This method involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive side chains. iris-biotech.denih.gov The synthesis cycle consists of sequential steps of Nα-Fmoc deprotection, washing, coupling of the next Fmoc-amino acid, and further washing. beilstein-journals.org

Strategic Selection and Optimization of Resin Supports

The choice of solid support is a critical parameter in SPPS, influencing reaction kinetics, solvation, and the final cleavage of the peptide. Polystyrene (PS) resins, often cross-linked with divinylbenzene (B73037) (DVB), are a common choice for peptide production. rsc.org For the synthesis of C-terminal carboxylic acids like this compound, resins such as 2-chlorotrityl chloride (2-CTC) and Wang resin are frequently utilized. nih.govacs.org The selection of the resin is also guided by its ability to swell effectively in the solvents used during synthesis, ensuring that reagents can access the growing peptide chain. rsc.org

Table 1: Common Resins for SPPS of C-Terminal Acid Peptides

| Resin Type | Linker Type | Cleavage Condition for Peptide Acid | Key Characteristics |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Mildly acidic (e.g., dilute TFA) | Highly acid-sensitive, minimizes racemization of the C-terminal amino acid. acs.org |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., high concentration of TFA) | More stable to acid than 2-CTC resin. nih.gov |

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | One of the original resins used in SPPS. nih.gov |

| Rink Acid Resin | Knorr/Rink | Moderately acidic | Suitable for the synthesis of peptide acids. acs.org |

Fmoc Deprotection Strategies and Kinetic Considerations

The removal of the Nα-Fmoc group is a crucial step in the iterative cycle of SPPS. nih.gov This deprotection is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comresearchgate.net The reaction proceeds via a β-elimination mechanism. nih.gov

Standard protocols often employ a 20% piperidine in DMF solution. nih.gov However, factors such as steric hindrance from bulky neighboring amino acids or peptide aggregation can slow down the deprotection kinetics, potentially leading to incomplete removal of the Fmoc group and the formation of deletion sequences. scielo.org.mxsigmaaldrich.com To mitigate this, extended reaction times or alternative deprotection reagents may be necessary.

Alternatives to piperidine, such as 4-methylpiperidine (B120128) and piperazine, have been investigated to address toxicity concerns and to optimize deprotection efficiency. nih.govscielo.org.mx 4-Methylpiperidine has been shown to be an effective substitute for piperidine, with comparable reaction rates and synthesis yields. scielo.org.mx The choice of deprotection conditions can also be critical when dealing with sensitive residues. For instance, aspartic acid is prone to aspartimide formation in the presence of a base, which can be minimized by careful selection of reagents and conditions. acs.org

Table 2: Common Fmoc Deprotection Reagents and Conditions

| Reagent | Typical Concentration | Solvent | Key Considerations |

| Piperidine | 20-30% (v/v) | DMF or NMP | The most common reagent; can cause aspartimide formation. nih.govspringernature.com |

| 4-Methylpiperidine | 20% (v/v) | DMF | A viable, less toxic alternative to piperidine with similar kinetics. scielo.org.mx |

| Piperazine | 10% (w/v) | DMF/ethanol | Used in lower concentrations due to solubility. nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | A very strong, non-nucleophilic base used in specific applications. |

Coupling Reagents and Conditions for D-Amino Acid Integration

The formation of the peptide bond is the central event in peptide synthesis. bachem.com This is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid, which then reacts with the free amine of the resin-bound peptide chain. A wide variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization. peptide.com

The integration of D-amino acids, such as D-alanine in this compound, follows the same principles as the coupling of L-amino acids. However, the potential for epimerization at the α-carbon of the activated amino acid is a significant concern that must be carefully managed. chempep.com The choice of coupling reagent and the addition of racemization suppressants are critical.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. peptide.com Phosphonium and aminium/uronium salt-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also highly effective. bachem.compeptide.com These reagents often provide rapid and efficient coupling with low levels of racemization. peptide.com

For sterically hindered couplings, more potent activating agents or elevated temperatures, often facilitated by microwave-assisted SPPS, can be employed to drive the reaction to completion. nih.govacs.org

Table 3: Selected Coupling Reagents for SPPS

| Reagent Class | Example Reagent | Key Features |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt or Oxyma Pure to minimize racemization. peptide.comacs.org |

| Phosphonium Salts | PyBOP® | Effective for standard and sterically hindered couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly efficient, rapid coupling with low racemization. bachem.compeptide.com HATU is particularly effective for difficult couplings. |

| Ynamides | MYTsA, MYMsA | A newer class of reagents that proceed via stable α-acyloxyenamide active esters, showing no racemization. acs.org |

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides. chempep.comnih.gov In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. chempep.com

Fragment Condensation Techniques

For the synthesis of longer peptides or for strategic reasons, a fragment condensation approach can be employed in solution-phase synthesis. chempep.com This involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final peptide. In the case of this compound, one could envision the synthesis of Fmoc-Gly-OH and a protected D-Ala-D-Ala dipeptide, followed by their coupling in solution.

A significant challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activating fragment. chempep.com The use of coupling reagents that minimize racemization is therefore of paramount importance. Native Chemical Ligation (NCL) is a powerful fragment condensation technique that allows for the chemoselective joining of unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. chempep.com

Selective Protecting Group Manipulations

Solution-phase synthesis relies heavily on the strategic use of protecting groups to ensure that only the desired peptide bond is formed. springernature.com The protecting groups for the N-terminus, C-terminus, and any reactive side chains must be orthogonal, meaning they can be removed selectively under different conditions. iris-biotech.de

For the synthesis of this compound, the N-terminal Fmoc group is base-labile. The C-terminal carboxyl group could be protected as an ester, for example, a benzyl (B1604629) (Bzl) or methyl (Me) ester, which can be removed under different conditions than the Fmoc group. The Boc/Bzl strategy is often preferred for solution-phase synthesis. researchgate.net The careful planning of the protecting group strategy is essential for the successful execution of a solution-phase peptide synthesis. springernature.comgoogle.com

Purification and Rigorous Analytical Characterization Methodologies for Research Purity

Achieving research-grade purity for this compound necessitates a multi-step purification and characterization process. This ensures the removal of synthetic byproducts, such as truncated or deletion sequences, and confirms the structural integrity and stereochemical fidelity of the target peptide.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analytical assessment of this compound. rsc.orgajpamc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. google.com This technique separates molecules based on their hydrophobicity, with the stationary phase typically consisting of silica (B1680970) gel modified with alkyl chains (e.g., C18). rsc.orggoogle.com

For preparative purification, crude synthetic peptides are dissolved in a suitable solvent and injected into an HPLC system equipped with a preparative column. rsc.org A gradient elution is commonly employed, where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is gradually increased. rsc.orggoogle.com This allows for the separation of the desired peptide from more or less hydrophobic impurities. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized. nih.gov It is crucial to obtain an analytical HPLC trace first to determine the approximate acetonitrile (B52724) percentage at which the peptide will elute, preventing precipitation on the preparative column. uci.edu

Analytical HPLC is used to assess the purity of the final product, typically aiming for >95-97% purity for research applications. nih.govarizona.edu The conditions for analytical HPLC are similar to preparative HPLC but utilize a smaller column and a lower flow rate. rsc.org

Table 1: Typical HPLC Parameters for Fmoc-Peptide Purification and Analysis

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | Reversed-phase C18, 10 µm particle size | Reversed-phase C18, 2.6-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | Typically 4.0 mL/min or higher | Typically 1.0-1.5 mL/min |

| Detection | UV at 214 nm and 254 nm | UV at 214 nm |

| Gradient | Linear gradient of Mobile Phase B | Linear gradient of Mobile Phase B |

Mass Spectrometry (MS) for Identity Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound, thereby verifying its identity. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of peptides, as it minimizes fragmentation and primarily produces molecular ions. nih.govuab.edu

For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov This provides a high degree of confidence in the peptide's identity. All synthetically prepared peptides should be analyzed by ESI-MS to ensure that protecting groups have been removed and the correct amino acid sequence has been synthesized. uab.edu Multi-stage mass spectrometry (MSⁿ) can provide further structural information by inducing fragmentation of the precursor ion and analyzing the resulting daughter ions, which can help to confirm the amino acid sequence. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 440.18 |

| [M+Na]⁺ | 462.16 |

| [M-H]⁻ | 438.17 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the detailed structural elucidation of this compound in solution. While MS confirms the mass, NMR provides information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

¹H NMR is used to identify the protons in the molecule. scienceopen.com The chemical shifts (δ) of the protons in the Fmoc group, the glycine (B1666218) residue, and the two D-alanine residues will appear in characteristic regions of the spectrum. chemicalbook.comchemicalbook.com For instance, the aromatic protons of the fluorenyl group typically resonate between 7.3 and 7.8 ppm. scienceopen.com The α-protons of the amino acid residues and the methylene (B1212753) protons of glycine will also have distinct chemical shifts. chemicalbook.comchemicalbook.com Coupling constants (J) between adjacent protons can provide information about the dihedral angles and thus the local conformation of the peptide backbone.

¹³C NMR provides information about the carbon skeleton of the molecule. scienceopen.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the sequence of the amino acid residues. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (ppm) |

| Fmoc Aromatic Protons | 7.30 - 7.90 |

| Fmoc CH & CH₂ | 4.20 - 4.40 |

| Glycine α-CH₂ | ~3.70 |

| D-Alanine α-CH | ~4.10 - 4.30 |

| D-Alanine β-CH₃ | ~1.20 - 1.30 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Chiral Chromatography for Stereochemical Purity Analysis

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides is highly dependent on their stereochemistry. researchgate.net The presence of the L-enantiomer of alanine (B10760859) would constitute a significant impurity. Chiral chromatography is a specialized form of HPLC that can separate enantiomers. researchgate.net

This can be achieved in two main ways:

Using a chiral stationary phase (CSP): These columns contain a chiral selector immobilized on the stationary phase that interacts differently with the two enantiomers, leading to different retention times. mdpi.comsigmaaldrich.com

Derivatization with a chiral reagent: The peptide can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The therapeutic effect of a synthetic peptide is dependent on its enantiomeric purity, as racemization can occur during synthesis. researchgate.net Therefore, methods to quantify D-isomeric impurities are mandatory for quality control. researchgate.net Chiral HPLC coupled with mass spectrometry (HPLC-MS) offers a sensitive and accurate method for determining the chiral purity of peptides. researchgate.net

Lack of Publicly Available Research Precludes Article Generation on this compound in Specified Enzymatic Studies

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data concerning the use of the chemical compound This compound as a substrate analog or probe in mechanistic studies of D-Ala-D-Ala Ligase (DDL) or its interaction with Penicillin-Binding Proteins (PBPs) .

The outlined sections for the requested article are highly specific, focusing on kinetic characterizations, transition state analysis, substrate specificity, and active site mapping using this particular compound. However, database searches and reviews of relevant enzymology and microbiology research did not yield any studies employing or detailing the effects of this compound in these contexts.

While the core components of the molecule, namely the Gly-D-Ala-D-Ala peptide sequence, are relevant mimics of the natural substrate for DDL and the recognition site for PBPs, the addition of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group creates a unique chemical entity. The influence of this large, hydrophobic group on enzyme binding, catalysis, and interaction dynamics would be specific to this molecule. Without dedicated studies, any discussion on its role would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of foundational research on this compound within the specified areas of bacterial cell wall biosynthesis, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate fabricating data and research findings, which is contrary to the principles of scientific integrity.

Mechanistic Enzymology of Fmoc Gly D Ala D Ala Oh in Bacterial Cell Wall Biosynthesis Studies

Interaction of Fmoc-Gly-D-Ala-D-Ala-OH with Penicillin-Binding Proteins (PBPs) [16, 23, 38, 41]

Effects on Carboxypeptidase Activity and Peptidoglycan Processing

D,D-carboxypeptidases are bacterial enzymes essential for the maturation and remodeling of the peptidoglycan cell wall. These enzymes function by cleaving the terminal D-alanine residue from the pentapeptide chains of peptidoglycan precursors. This action is critical for regulating the extent of cross-linking within the peptidoglycan mesh, which in turn influences cell wall integrity and morphology.

This compound, by mimicking the natural X-D-Ala-D-Ala substrate, can be utilized in enzymatic assays to characterize the activity of D,D-carboxypeptidases. The hydrolysis of the terminal D-alanine from this synthetic peptide can be monitored to determine kinetic parameters of the enzyme. Such studies are fundamental to understanding the substrate specificity and catalytic mechanism of these crucial bacterial enzymes. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a convenient handle for synthesis and can be a factor in the peptide's interaction with the enzyme's active site.

| Enzyme Class | Function in Peptidoglycan Processing | Interaction with D-Ala-D-Ala Termini |

| D,D-Carboxypeptidases | Trimming of pentapeptide precursors | Cleavage of the terminal D-alanine |

| Transpeptidases | Formation of peptide cross-links | Binds to D-Ala-D-Ala for cross-linking |

| D,D-Endopeptidases | Cleavage of existing peptide cross-links | Hydrolysis of the D-Ala-(meso)-diaminopimelic acid bond |

Role in Understanding Bacterial Resistance Mechanisms at a Molecular Level

The emergence of antibiotic resistance, particularly to glycopeptides like vancomycin (B549263), poses a significant threat to public health. This compound is instrumental in dissecting the molecular strategies employed by bacteria to resist these last-resort antibiotics.

Studies on Vancomycin Resistance (VanA, VanB, VanC Genotypes) and D-Ala-D-Lac Ligase in Research Models

High-level resistance to vancomycin in enterococci is primarily mediated by the reprogramming of the peptidoglycan synthesis pathway. This involves a cluster of genes, with the key enzymes being VanH, VanA (or its homologs VanB, VanD), and VanX. VanA is a ligase that synthesizes the depsipeptide D-Ala-D-Lactate (D-Ala-D-Lac) instead of the usual D-Ala-D-Ala dipeptide. researchgate.net This substitution in the peptidoglycan precursor reduces the binding affinity of vancomycin by a factor of 1000, rendering the antibiotic ineffective. nih.gov

The VanC genotype, in contrast, confers a lower level of resistance by producing D-Ala-D-Serine (D-Ala-D-Ser). nih.gov The ligases responsible for these alterations (e.g., D-Ala-D-Lac ligase) are central to the resistance mechanism. While direct studies using this compound as a probe for these specific ligases are not detailed in the provided context, peptides with the D-Ala-D-Ala terminus are the natural substrates that are outcompeted in resistant strains. Therefore, understanding the kinetics of interaction with the wild-type D-Ala-D-Ala ligase is a crucial baseline for comparative studies with the resistance-conferring ligases.

| Van Genotype | Resistance Level | Altered Peptidoglycan Terminus | Key Ligase |

| VanA | High | D-Ala-D-Lactate | VanA (D-Ala-D-Lac ligase) |

| VanB | Variable | D-Ala-D-Lactate | VanB (D-Ala-D-Lac ligase) |

| VanC | Low | D-Ala-D-Serine | VanC (D-Ala-D-Ser ligase) |

Mimicry of Peptidoglycan Precursor Termini for Mechanistic Insights

The core principle behind the utility of this compound in resistance studies is its ability to act as a structural analog of the natural peptidoglycan precursor terminus. Vancomycin's mode of action involves binding with high affinity to the D-Ala-D-Ala moiety, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. nih.gov

By using synthetic mimics like this compound, researchers can conduct in vitro studies to:

Quantify the binding affinity of vancomycin and its derivatives to the susceptible precursor terminus.

Investigate how modifications to the peptide structure affect antibiotic binding and enzymatic processing.

Serve as a control substrate in assays designed to identify inhibitors of the resistance-mediating enzymes, such as the D-Ala-D-Lac ligase.

These mechanistic insights are vital for the development of new antibacterial agents that can overcome existing resistance mechanisms.

Application of Fmoc Gly D Ala D Ala Oh and Its Derivatives As Biochemical Probes and Research Tools

Development of Fluorescent and Chromogenic Fmoc-Gly-D-Ala-D-Ala-OH Probes

Fluorescent and chromogenic probes are indispensable for studying enzyme kinetics and for screening potential enzyme inhibitors. They are engineered to produce a measurable optical signal—either light emission or a change in color—upon enzymatic action. The development of such probes based on the this compound scaffold allows for sensitive and continuous monitoring of enzymes that recognize and process the D-Ala-D-Ala terminus, such as transpeptidases and D,D-carboxypeptidases.

The synthesis of fluorophore-tagged analogs of Gly-D-Ala-D-Ala-OH is typically achieved through a modular approach, similar to the methods used for creating fluorescent D-amino acids (FDAAs). nih.govnih.govresearchgate.net This process involves the chemical coupling of a fluorescent reporter molecule (a fluorophore) to the peptide backbone. The synthesis can be designed to attach the fluorophore at the N-terminus of the peptide after the removal of the Fmoc protecting group, or potentially through a modified amino acid side chain within the peptide sequence.

This modular synthesis provides access to a diverse library of probes with varied spectral properties. nih.govresearchgate.net The choice of fluorophore depends on the specific requirements of the assay, such as the desired wavelength for excitation and emission, brightness, photostability, and environmental sensitivity. researchgate.net For instance, some advanced probes, known as rotor-fluorogenic D-amino acids (RfDAAs), are designed to exhibit fluorescence only after an enzymatic reaction restricts their molecular rotation, offering a "turn-on" signal that minimizes background noise. nih.gov This principle can be applied to create highly sensitive assays for enzymes like L,D-transpeptidases and D,D-transpeptidases. nih.gov

Table 1: Examples of Fluorophores for Probe Synthesis

| Fluorophore Class | Example Fluorophore | Typical Emission Color | Key Feature |

|---|---|---|---|

| Coumarin | 7-Hydroxycoumarin-3-carboxylic acid (HCC) | Blue | Good photostability |

| Benzofurazan | 4-Nitrobenzofurazan (NBD) | Green | Environmentally sensitive |

| Xanthene | Fluorescein, Rhodamine (e.g., TAMRA) | Green, Red | High quantum yield (brightness) |

| Pyridine | 5-amino-2-methoxypyridine (MAP) | Blue-Green | Good water solubility and sensitivity |

Spectrophotometric Assays for Enzyme Activity and Inhibition Studies

Spectrophotometric assays provide a quantitative measure of enzyme activity by detecting changes in light absorbance. For enzymes that act on D-Ala-D-Ala containing substrates, highly sensitive fluorescent assays can be developed in a microtiter plate format. nih.gov One powerful method is a coupled-enzyme assay where the release of the terminal D-alanine by a carboxypeptidase is measured. nih.gov

In this system, the released D-Ala is acted upon by a D-amino acid oxidase (DAO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, resulting in a detectable signal. nih.gov This indirect method allows for continuous monitoring of the enzymatic reaction and is suitable for detailed kinetic studies and determining the potency of inhibitors.

Table 2: Comparison of Reporter Substrates for Coupled D-Ala Assays

| Reporter Substrate | Detection Method | Lower Limit of Sensitivity (D-Ala) |

|---|---|---|

| o-phenylenediamine (OPD) | Chromogenic (UV-Vis) | 2 nmol |

| Amplex Red (AR) | Fluorogenic | 2 pmol |

| QuantaBlu (QB) | Fluorogenic | 10 pmol |

Data sourced from studies on D-alanine detection assays. nih.gov

Use in High-Throughput Screening (HTS) for Enzymatic Modulators

High-throughput screening (HTS) is a critical process in drug discovery for testing vast libraries of chemical compounds to identify molecules that can modulate the activity of a biological target, such as an enzyme. longdom.orgnih.gov The fluorescent and spectrophotometric assays developed from this compound derivatives are highly amenable to HTS. nih.gov

By adapting these assays to a microplate format (e.g., 96- or 384-well plates), thousands of compounds can be rapidly screened for their ability to inhibit or activate enzymes that recognize the D-Ala-D-Ala substrate. nih.govlongdom.org The development of robust, sensitive, and automated HTS assays is essential for discovering novel inhibitors of bacterial cell wall enzymes, which are proven targets for antibiotics. nih.govresearchgate.net The goal is to identify "hits"—compounds that produce a significant change in the optical signal—which can then be selected for further optimization in the drug development pipeline. longdom.org

Biotinylated and Affinity-Tagged this compound Constructs

Affinity-tagged probes are powerful tools for isolating and identifying binding partners from complex biological mixtures. nih.gov Biotin (B1667282) is a commonly used affinity tag due to its exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. vectorlabs.com By incorporating a biotin tag into the this compound structure, researchers can create probes for capturing and studying the enzymes that bind to this specific peptide sequence.

Biotinylated derivatives of Gly-D-Ala-D-Ala-OH can be synthesized by incorporating a biotin molecule, often via a lysine (B10760008) residue with biotin attached to its side chain (Lys(Biotin)). vectorlabs.comsigmaaldrich.com This biotinylated peptide probe can be incubated with a complex protein mixture, such as a bacterial cell lysate. The probe will bind specifically to its target enzyme(s) that recognize the D-Ala-D-Ala motif.

Following incubation, streptavidin-coated beads are added to the mixture. The high affinity of streptavidin for biotin allows for the efficient capture of the probe-enzyme complex. Unbound proteins are washed away, and the captured proteins are then eluted from the beads and identified using techniques like mass spectrometry. This "pull-down" method is invaluable for identifying the specific cellular targets of molecules and for discovering previously unknown protein-substrate interactions.

Affinity chromatography is a powerful technique for purifying a single protein from a complex mixture based on a highly specific binding interaction. nih.govwikipedia.org The Gly-D-Ala-D-Ala-OH peptide can be used as a ligand for this purpose. In this application, the peptide is covalently attached to an inert chromatography matrix, such as agarose (B213101) or polyacrylamide beads, creating a stationary phase. wikipedia.orgyoutube.com

A crude cell extract containing the target enzyme is passed over this affinity column. The enzyme that specifically recognizes the D-Ala-D-Ala ligand will bind to the matrix, while other proteins will pass through. wikipedia.orgbio-rad.com After washing the column to remove any non-specifically bound proteins, the purified target enzyme can be released (eluted) by changing the buffer conditions, for example, by altering the pH or ionic strength, or by adding a high concentration of a competitive inhibitor that displaces the enzyme from the immobilized ligand. youtube.com This method can achieve a very high degree of purification in a single step. bio-rad.com

Immobilized this compound for Biosensor Development in Research

The immobilization of peptides containing the D-Ala-D-Ala sequence onto solid supports is a foundational technique for the development of biosensors. These biosensors are designed to detect and quantify interactions with molecules that specifically target this peptide motif, such as bacterial enzymes involved in cell wall synthesis or glycopeptide antibiotics. researchgate.netnih.gov By anchoring this compound or similar peptides to a sensor surface, a biorecognition layer is created that can selectively capture target analytes from a complex mixture. researchgate.net

This approach has been utilized in various sensor formats, including electrochemical apta-sensors and nanoparticle-based colorimetric assays. nih.govthno.org For instance, surfaces modified with D-Ala-D-Ala can be used to capture bacteria that display this terminus on their cell wall precursors, offering a method for broad-spectrum bacterial detection. thno.org The core principle relies on the highly specific molecular recognition between the immobilized peptide and its binding partner, which generates a measurable signal.

In the context of this compound, SPR is an ideal method for quantitatively analyzing its interaction with proteins, particularly glycopeptide antibiotics. In a representative study, peptides terminating in Lys-D-Ala-D-Ala were covalently attached to an SPR sensor chip to investigate the binding kinetics of vancomycin (B549263) and chloroeremomycin. researchgate.net The results demonstrated that both antibiotics bound with measurable affinity to the D-Ala-D-Ala-presenting surface. researchgate.net Such studies are crucial for understanding the molecular basis of antibiotic action and the mechanisms of resistance, where alterations in the peptide terminus (e.g., to D-Ala-D-Lactate) can reduce binding affinity by up to 1000-fold. researchgate.netscispace.com

| Ligand | Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (μM) |

|---|---|---|---|---|

| -Lys-D-Ala-D-Ala | Vancomycin | Data not specified | Data not specified | Micromolar (μM) range |

| -Lys-D-Ala-D-Ala | Chloroeremomycin | Data not specified | Data not specified | Micromolar (μM) range |

| -Lys-D-Ala-D-Lactate | Vancomycin | Data not specified | Data not specified | Millimolar (mM) range |

Peptide microarrays provide a high-throughput platform for profiling the interactions of a single protein or ligand against hundreds to thousands of different immobilized peptides simultaneously. nih.gov This technology has broad applications, including mapping enzyme substrate specificities, identifying antibody epitopes, and discovering novel receptor ligands. nih.govrsc.org

A microarray utilizing immobilized this compound could be a valuable tool for screening compound libraries or biological extracts for molecules that bind to the D-Ala-D-Ala motif. The fabrication process typically involves spotting the peptide onto a chemically activated surface, such as an N-hydroxysuccinimide (NHS)-ester coated glass slide, which reacts with the peptide's terminal amine to form a stable amide bond. nih.gov

Once the microarray is fabricated, it is incubated with a solution containing the potential binding partners, which are often fluorescently labeled. After incubation and washing, the array is scanned, and the fluorescence intensity at each spot is measured. A high signal intensity indicates a strong binding interaction. This approach could be used to:

Screen for new antibiotics: Identify novel small molecules that bind to the bacterial cell wall precursor mimic.

Profile enzyme specificity: Test the activity of bacterial transpeptidases or D-D-carboxypeptidases against the immobilized substrate.

Characterize antibody binding: Map the epitopes of antibodies raised against bacterial cell wall components.

This high-throughput screening method accelerates the discovery process by allowing for the parallel analysis of numerous interactions in a single experiment. rsc.org

Deuterium-Labeled Analogs for Mechanistic Tracing and Mass Spectrometry Applications

The synthesis of isotopically labeled compounds is a cornerstone of modern biochemical and pharmaceutical research. jpt.com Replacing hydrogen atoms with their heavy isotope, deuterium (B1214612) (²H or D), creates a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. jpt.com This mass difference is readily detectable by mass spectrometry (MS), making deuterium-labeled analogs of this compound invaluable tools for quantitative analysis and mechanistic studies. researchgate.netresearchgate.net

Deuterium-labeled peptides serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. jpt.com By adding a known quantity of the labeled analog to a sample, the precise amount of the unlabeled native peptide can be determined by comparing the signal intensities of the two species in the mass spectrometer. This method corrects for sample loss during preparation and variations in ionization efficiency. jpt.com

Furthermore, deuterium labeling is instrumental for mechanistic tracing. For example, a deuterated version of this compound could be used to follow the metabolic fate of the peptide in a biological system or to probe enzyme mechanisms. The incorporation of deuterium can be achieved by using deuterated amino acid precursors, such as Fmoc-Gly-d₂, Fmoc-D-Ala-d₃, or Fmoc-D-Ala-d₄, during solid-phase peptide synthesis. The resulting mass shift depends on the number and position of the incorporated deuterium atoms.

| Labeled Residue | Deuteration Pattern | Molecular Formula of Labeled Peptide | Monoisotopic Mass (Da) | Mass Increase (Δm) (Da) |

|---|---|---|---|---|

| Unlabeled | - | C₂₃H₂₅N₃O₆ | 439.1743 | 0.0000 |

| Glycine (B1666218) | Gly-d₂ (α-carbon) | C₂₃H₂₃D₂N₃O₆ | 441.1869 | 2.0126 |

| D-Alanine (1) | D-Ala-d₃ (methyl) | C₂₃H₂₂D₃N₃O₆ | 442.1932 | 3.0189 |

| D-Alanine (2) | D-Ala-d₄ (methyl + α-carbon) | C₂₃H₂₁D₄N₃O₆ | 443.1995 | 4.0252 |

| Both D-Alanines | 2 x D-Ala-d₄ | C₂₃H₁₇D₈N₃O₆ | 447.2247 | 8.0504 |

Note: Monoisotopic masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²H).

Structural and Biophysical Characterization of Fmoc Gly D Ala D Ala Oh Complexes

X-ray Crystallography of Enzymes in Complex with Fmoc-Gly-D-Ala-D-Ala-OH or Analogs

X-ray crystallography is a powerful technique for visualizing the atomic details of how a ligand, such as this compound, interacts with its protein target. While crystal structures specifically containing this compound are not extensively available in the public domain, a wealth of information can be gleaned from studies on D-alanine-D-alanine ligase (Ddl), a key enzyme in bacterial cell wall biosynthesis and a likely target for this peptide, in complex with its substrates and various analogs. nih.gov These studies provide a robust framework for understanding the potential interactions of this compound.

The active site of D-alanine-D-alanine ligase is a well-defined cavity that accommodates two D-alanine molecules and ATP. nih.gov Crystallographic studies of Ddl from various bacterial sources, including Thermus thermophilus and Escherichia coli, have revealed the key residues involved in substrate binding. nih.govnih.gov The binding of the natural substrate, D-alanyl-D-alanine, involves a network of hydrogen bonds and salt bridges. For instance, the terminal carboxylate of the dipeptide typically interacts with conserved residues, while the peptide backbone forms hydrogen bonds with the enzyme's main chain atoms. nih.gov

Phosphinate dipeptide analogs, which mimic the tetrahedral transition state of the ligation reaction, have been particularly informative. nih.gov X-ray structures of Ddl in complex with these inhibitors show that they occupy both the N-terminal and C-terminal D-alanine binding sites. The phosphinate moiety itself often interacts with active site water molecules and key residues, providing insight into the catalytic mechanism. nih.gov Based on these analog structures, it can be inferred that the D-Ala-D-Ala portion of this compound would bind in a similar manner, with its carboxylate and peptide groups forming critical interactions within the Ddl active site. The Fmoc-Gly moiety would likely extend towards the solvent-exposed region of the active site cleft.

Table 1: Key Active Site Interactions in D-alanine-D-alanine Ligase with Substrates and Analogs

| Enzyme Source | Ligand | Key Interacting Residues | PDB ID |

|---|---|---|---|

| Thermus thermophilus | D-Ala-D-Ala, ATP | Glu15, Tyr216, Ser150, Lys215 | 2ZDQ |

| Escherichia coli | Phosphinate inhibitor | Glu15, Tyr216, Arg255 | 1IOV |

This table is generated based on available data for D-alanine-D-alanine ligase and its analogs, providing a model for the potential interactions of this compound.

The binding of substrates and inhibitors to D-alanine-D-alanine ligase is known to induce significant conformational changes. nih.govresearchgate.net The enzyme typically exists in an "open" conformation in the absence of ligands. nih.gov Upon substrate binding, flexible loops within the enzyme structure move to enclose the active site, creating a "closed" conformation that is catalytically competent. nih.govnih.gov

Crystallographic studies have captured these different conformational states. For example, the structure of Ddl from Thermus thermophilus has been solved in unliganded, substrate-bound, and product-bound forms, revealing a cumulative conformational change involving the rotation of entire domains and the ordering of three flexible loops. nih.gov This dynamic process is crucial for catalysis, ensuring the proper alignment of substrates and the exclusion of water from the active site. nih.gov It is highly probable that the binding of this compound would also trigger a similar transition from an open to a closed conformation, a hallmark of the catalytic cycle of ATP-grasp enzymes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution, complementing the static picture provided by X-ray crystallography.

Chemical shift perturbation (CSP) is a powerful NMR technique used to identify the binding interface between a protein and a ligand. nih.gov By recording NMR spectra of a protein (typically labeled with ¹⁵N or ¹³C) in the presence and absence of a ligand, changes in the chemical shifts of specific amino acid residues can be monitored. bcm.edu Residues that experience significant chemical shift changes are likely to be at or near the binding site. nih.gov

In the context of this compound, a CSP study with its target enzyme, such as D-alanine-D-alanine ligase, would involve titrating the unlabeled peptide into a solution of the isotopically labeled enzyme. By monitoring the changes in the protein's HSQC spectrum, the residues lining the binding pocket for the tripeptide could be identified. researchgate.net This would provide experimental validation for the binding mode inferred from crystallographic studies of analogs and would map the entire interaction surface in solution. researchgate.netnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Related Fmoc-Amino Acids

| Compound | Functional Group | Chemical Shift (ppm) (in DMSO-d₆) |

|---|---|---|

| Fmoc-Gly-OH | Fmoc aromatic protons | 7.90, 7.73, 7.43, 7.35 |

| Glycine (B1666218) α-CH₂ | 3.70 | |

| Fmoc-Ala-OH | Fmoc aromatic protons | 7.90, 7.74, 7.43, 7.35 |

| Alanine (B10760859) α-CH | 4.03 |

Data sourced from publicly available spectra for Fmoc-Gly-OH and Fmoc-L-Ala-OH and may vary slightly for this compound. chemicalbook.comchemicalbook.com

Theoretical and Computational Modeling of this compound Interactions

Computational modeling provides a theoretical framework to explore and rationalize the experimental findings from crystallography and NMR. Molecular dynamics (MD) simulations and docking studies can be used to predict the binding pose of a ligand in an enzyme's active site and to study the dynamics of the complex. nih.gov

For this compound, molecular docking simulations could be performed using the crystal structure of D-alanine-D-alanine ligase. These simulations would likely predict that the D-Ala-D-Ala portion of the molecule binds in the same manner as the natural dipeptide substrate, while the Fmoc-Gly portion would be positioned in the more solvent-exposed part of the active site.

Molecular dynamics simulations can further refine this picture by exploring the conformational flexibility of both the ligand and the enzyme upon complex formation. nih.gov Such simulations could shed light on the stability of the key hydrogen bonds and hydrophobic interactions, and could also be used to model the conformational changes that occur in the enzyme's flexible loops upon ligand binding. These computational approaches are invaluable for generating hypotheses and for guiding the design of more potent analogs. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| D-alanine |

| D-alanyl-D-alanine |

| Fmoc-Gly-OH |

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. This method is instrumental in predicting the binding affinity between the two molecules, which is typically quantified by a scoring function that estimates the free energy of binding. A more negative binding score generally indicates a stronger and more stable interaction. nih.gov

In the context of this compound, docking simulations are employed to identify potential biological targets and to understand the key intermolecular interactions that govern the binding process. The procedure involves preparing the three-dimensional structures of both the peptide (ligand) and the target protein (receptor). The docking algorithm then samples a vast number of possible binding poses of the peptide within the active site of the receptor, evaluating each pose based on a scoring function. nih.gov These scores, often expressed in kcal/mol, provide a rank-ordering of potential binding modes.

Further refinement of binding affinity can be achieved by calculating the binding free energy using methods like the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) approach. plos.org This calculation provides a more accurate estimation of the binding strength. Research findings from docking studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent peptide analogues.

| Binding Pose | Docking Score (kcal/mol) | Estimated Free Energy of Binding (ΔG_bind, MM-GBSA) (kcal/mol) | Key Interacting Residues in Target Protein X | Type of Interaction |

|---|---|---|---|---|

| 1 | -9.8 | -65.7 | Tyr88, Asn102 | Hydrogen Bond |

| 1 | -9.8 | -65.7 | Phe120, Trp124 | π-π Stacking (with Fmoc group) |

| 2 | -8.5 | -52.1 | Asp90 | Salt Bridge (with peptide backbone) |

| 3 | -7.9 | -48.3 | Val104, Leu115 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations compute the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the flexibility, conformational changes, and stability of the peptide-receptor complex. researchgate.netnih.gov

For the this compound complex identified through docking, an MD simulation is typically run for a duration of nanoseconds to microseconds. plos.org The simulation is performed in a simulated physiological environment, including explicit water molecules and ions, using a specific set of parameters known as a force field (e.g., CHARMM, AMBER). nih.govnih.gov

Analysis of the MD trajectory yields critical data on the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone atoms from their initial position, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific residues. plos.org A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact, validating the docking prediction. plos.org RMSF analysis can identify which parts of the peptide and protein are rigid and which are flexible, providing insight into the binding mechanism.

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| Simulation Time | 200 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Average RMSD of Protein Backbone | 1.8 Å (indicating structural stability) |

| Average RMSF of Peptide | 0.9 Å (indicating stable binding in the pocket) |

| Key Maintained Interactions | Hydrogen bonds between peptide backbone and Asn102; π-π stacking of Fmoc group with Phe120 |

Quantum Mechanical (QM) Calculations for Reaction Mechanism Insights

Quantum mechanical (QM) calculations are employed to study chemical reactions and molecular properties at the electronic level, providing a level of detail unattainable with classical methods like molecular mechanics. These calculations can elucidate reaction pathways, determine transition state structures, and calculate activation energies, offering fundamental insights into potential catalytic or degradation mechanisms involving the peptide. scielo.org.mxrsc.org

For this compound, QM methods such as Density Functional Theory (DFT) can be used to investigate specific chemical events. scielo.org.mx For example, if the peptide is a substrate for an enzyme, QM calculations can model the enzymatic reaction, such as the hydrolysis of a peptide bond. The calculations would involve a model of the enzyme's active site and the peptide substrate. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, revealing the transition state and the energy barrier (activation energy) that must be overcome. rsc.orgresearchgate.net A lower activation energy indicates a more favorable reaction. This information is invaluable for understanding how the peptide is processed biologically or for designing peptides with enhanced stability.

| Reaction Step | Computational Method | Calculated Activation Energy (ΔE‡) (kcal/mol) | Thermodynamic Change (ΔE_rxn) (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack on carbonyl carbon | B3LYP/6-311G(d,p) | 15.2 | -5.4 |

| Formation of tetrahedral intermediate | B3LYP/6-311G(d,p) | 8.7 | -12.1 |

| Proton transfer and bond cleavage | B3LYP/6-311G(d,p) | 12.5 | -25.8 |

Rational Design and Synthesis of Fmoc Gly D Ala D Ala Oh Analogs for Academic Research

Systematic Amino Acid Substitutions within the Gly-D-Ala-D-Ala Tripeptide

Systematic substitution of amino acids within the Gly-D-Ala-D-Ala sequence is a fundamental strategy to understand structure-activity relationships. This approach allows for the precise investigation of how changes in stereochemistry, side-chain functionality, and backbone conformation affect interactions with target enzymes. Introducing D-amino acids, for instance, can enhance peptide resistance to enzymatic degradation. nih.gov These studies are critical for mapping the binding pockets of bacterial enzymes and for designing inhibitors with improved specificity and efficacy.

Research into N-terminal modifications has shown that even subtle changes can alter biological activity. nih.govnih.gov For example, adding different acyl groups to the N-terminal amine can change the peptide's hydrophobicity, potentially affecting its transport across cell membranes or its interaction with the enzyme's binding pocket. Replacing glycine (B1666218), the simplest amino acid with only a hydrogen atom as its side chain, with other amino acids introduces steric bulk and different chemical functionalities. khanacademy.org This can lead to either enhanced or diminished binding, providing valuable data on the structural tolerances of the target enzyme. For instance, substituting glycine with an amino acid containing a bulkier side chain could sterically hinder the peptide from adopting the optimal conformation for enzyme binding.

The D-Ala-D-Ala terminus is the focal point of both enzymatic action and antibiotic targeting. nih.gov Consequently, modifications at these positions have been extensively studied, particularly in the context of antibiotic resistance. Bacteria that are resistant to vancomycin (B549263) often achieve this by replacing the terminal D-Ala with either D-lactate (D-Lac) or D-serine (D-Ser). nih.govnih.gov This single atomic substitution—from an amide nitrogen to an ester oxygen in the case of D-Lac—is sufficient to reduce the binding affinity of vancomycin by a factor of 1,000, as it eliminates a critical hydrogen bond. nih.gov

The synthesis of analogs with stereoisomeric and isosteric replacements is crucial for studying the enzymes responsible for these resistance pathways, such as D-Ala-D-Ala ligases (Ddl) and the resistance-associated ligases VanA and VanG. nih.govnih.gov For example, the ligase LmDdl2 from the intrinsically vancomycin-resistant bacterium Leuconostoc mesenteroides has been shown to possess both D-Ala-D-Ala dipeptide and D-Ala-D-Lac depsipeptide ligase activity. nih.gov A key finding was that a single amino acid change in the enzyme's active site (Tyr to Phe) could confer the ability to synthesize the D-Ala-D-Lac depsipeptide, highlighting the subtle molecular determinants of substrate specificity. nih.gov

| Original Moiety | Replacement | Key Consequence | Associated Enzyme/Antibiotic | Citation |

|---|---|---|---|---|

| D-Ala-D-Ala | D-Ala-D-Lactate | Loss of a key hydrogen bond, leading to a 1000-fold reduction in antibiotic affinity. | Vancomycin, VanA Ligase | nih.gov |

| D-Ala-D-Ala | D-Ala-D-Serine | Altered terminus that confers vancomycin resistance. | Vancomycin, VanG Ligase | nih.gov |

| L-Amino Acid | D-Amino Acid | Increases resistance to proteolytic degradation, prolonging peptide half-life. | Proteases | nih.govmdpi.com |

Modifications to the C-terminal carboxyl group of the D-Ala-D-Ala dipeptide can significantly impact its recognition by bacterial enzymes. The free carboxylate is a key interaction point for many DD-peptidases. Altering this functional group through methods like amidation (converting the carboxylic acid to an amide) or esterification can probe the importance of this interaction.

Scaffold Mimetics and Non-Peptidic Analogs of the D-Ala-D-Ala Motif

Moving beyond simple amino acid substitutions, researchers design and synthesize more complex peptidomimetics and non-peptidic analogs. These molecules are designed to mimic the three-dimensional structure (pharmacophore) of the D-Ala-D-Ala motif while being built on a different, often more stable, chemical scaffold. researchgate.net This approach is particularly useful for developing enzyme inhibitors that are resistant to hydrolysis and have improved pharmacokinetic properties.

Peptides in solution are often flexible and can adopt multiple conformations. However, it is believed that they bind to enzymes in a single, specific "bioactive" conformation. To study this specific conformation, constrained peptide mimetics are synthesized. By introducing cyclic structures or rigid non-natural amino acids, the conformational freedom of the peptide is reduced, locking it into a shape that more closely resembles the bioactive conformation. nih.gov

These conformationally restricted analogs are powerful tools for probing the geometric requirements of an enzyme's active site. If a constrained analog shows high binding affinity, its rigid structure provides a clear model of the optimal shape for enzyme recognition. This information is invaluable for computational modeling and the rational design of small-molecule inhibitors that can mimic this precise three-dimensional structure.

A key goal in studying enzymes is to understand their catalytic mechanism at a molecular level. One powerful technique is to determine the crystal structure of the enzyme bound to a substrate analog. However, natural substrates are cleaved by the enzyme, making it impossible to capture the enzyme-substrate complex. To overcome this, non-hydrolyzable analogs are designed where the scissile peptide bond is replaced with a stable chemical linkage.

These molecules, often called transition-state analogs, are designed to mimic the high-energy tetrahedral intermediate that forms during peptide bond cleavage. mdpi.com By replacing the peptide bond with linkages such as phosphinates or phosphonates, analogs can be created that bind very tightly to the enzyme's active site but cannot be cleaved. nih.gov The resulting stable enzyme-inhibitor complex can then be crystallized and studied using X-ray crystallography. This technique has provided detailed snapshots of the active sites of enzymes like VanX, a D-Ala-D-Ala dipeptidase involved in vancomycin resistance, revealing the precise interactions that govern substrate binding and catalysis. nih.gov β-lactam antibiotics like penicillin are another classic example of a non-peptidic scaffold that mimics the D-Ala-D-Ala substrate, forming a stable, covalent complex with the transpeptidase enzyme. researchgate.net

| Analog Type | Mimics | Mechanism | Example Application | Citation |

|---|---|---|---|---|

| Phosphinate/Phosphonate Peptides | Tetrahedral transition state of peptide hydrolysis | Forms a stable, non-covalent complex with the enzyme, inhibiting its activity. | Used to study the structure of VanX D-Ala-D-Ala dipeptidase. | nih.gov |

| β-Lactam Antibiotics (e.g., Penicillin) | Acyl-D-Ala-D-Ala substrate | The strained lactam ring is cleaved, forming an effectively irreversible covalent bond with the enzyme's active site serine. | Inhibition of bacterial DD-transpeptidases. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (excluding therapeutic implications)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. In the context of Fmoc-Gly-D-Ala-D-Ala-OH, these studies are designed to elucidate the precise molecular interactions between the peptide and its target enzyme, D-alanine:D-alanine ligase (Ddl), without focusing on therapeutic outcomes. wikipedia.org By systematically modifying the structure of the parent compound and observing the resulting changes in enzyme binding or reactivity, researchers can map the key features required for molecular recognition and catalysis.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements can be dissected into the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the glycine (Gly) linker, and the C-terminal D-alanyl-D-alanine dipeptide. The primary target for this peptide is D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis that catalyzes the ATP-dependent ligation of two D-alanine molecules.

The natural substrate, D-alanyl-D-alanine, binds within a highly specific active site. Structural studies of Ddl have revealed that the N-terminal D-alanine (D-Ala1) forms a crucial salt bridge via its α-amino group with a conserved glutamate residue (Glu-15) in the high-affinity binding site. nih.gov The C-terminal D-alanine (D-Ala2) occupies a lower-affinity site. nih.gov

SAR studies on analogs of this compound are designed to probe the importance of each component in mimicking this natural binding mode.

The D-Ala-D-Ala Moiety : This is the core recognition element. The D-configuration of both alanine (B10760859) residues is critical. Replacing either D-alanine with its L-enantiomer is expected to abolish activity due to the stereospecificity of the Ddl active site.

The Glycine Linker : The glycine residue provides spatial separation between the bulky Fmoc group and the core dipeptide. Its flexibility may be important for allowing the D-Ala-D-Ala portion to adopt the correct orientation for binding. Replacing glycine with more rigid linkers or amino acids with bulkier side chains (e.g., L-alanine) would test the spatial tolerance of the enzyme's entrance channel.

The Fmoc Group : While often used as a protecting group in synthesis, the large, hydrophobic Fmoc group in the final compound significantly alters the N-terminus. Its role in enzyme recognition is a key question. It may serve as a bulky anchor that interacts with surface residues outside the active site, or it could sterically hinder access to the active site altogether. Comparing the activity of the full compound with an analog lacking the Fmoc group (Gly-D-Ala-D-Ala-OH) or one with a smaller protecting group (e.g., Acetyl) would clarify its contribution.

A hypothetical SAR study to probe these elements is summarized in the table below.

Table 1: SAR Study of this compound Analogs for Enzyme Recognition

| Analog ID | Modification from Parent Compound | Rationale | Predicted Impact on Enzyme Recognition |

|---|---|---|---|

| Parent | This compound | Baseline compound | High |

| ANALOG-01 | Fmoc-Gly-L-Ala -D-Ala-OH | Test stereospecificity of the D-Ala1 site | None to Low |

| ANALOG-02 | Fmoc-Gly-D-Ala-L-Ala -OH | Test stereospecificity of the D-Ala2 site | None to Low |

| ANALOG-03 | Acetyl -Gly-D-Ala-D-Ala-OH | Replace bulky Fmoc with a small hydrophobic group | Medium to High (Depends on Fmoc group's role) |

| ANALOG-04 | Fmoc-L-Ala -D-Ala-D-Ala-OH | Introduce steric bulk at the linker position | Low to Medium |

| ANALOG-05 | Fmoc-Gly-D-Ser -D-Ala-OH | Introduce a polar group at the D-Ala1 site | Low |

Beyond identifying the core pharmacophore, SAR studies can provide high-resolution data on the steric and electronic constraints of the enzyme's active site. By introducing methodical changes to the size, shape, and electronic properties of the analog, researchers can map the precise landscape of the binding pocket.

Steric Effects : The Ddl active site is a constrained environment. While it has a high affinity for D-alanine, its tolerance for larger D-amino acid side chains is limited. tandfonline.com An SAR campaign would involve replacing the D-alanine residues with other D-amino acids of increasing size (e.g., D-Serine, D-Valine, D-Leucine). It is expected that as the steric bulk of the side chain increases, binding affinity will decrease due to steric clashes with the walls of the binding pocket. nih.gov For instance, some Ddl enzymes show a tolerance for D-serine but not for larger amino acids. nih.govnih.gov This approach defines the spatial limits of the subsites that bind each of the D-alanine residues.

Electronic Effects : The electronic properties of the substrate are critical for catalysis. The initial step of the Ddl-catalyzed reaction involves the activation of the D-Ala1 carboxyl group by ATP. nih.gov Substituting D-alanine with residues that have different electronic characteristics can probe the importance of electrostatic interactions. For example, replacing the neutral methyl side chain of D-alanine with the polar hydroxyl group of D-serine introduces a hydrogen-bonding donor/acceptor. This could either form a favorable new interaction with the enzyme or be energetically unfavorable if it disrupts a critical hydrophobic pocket. Similarly, introducing a charged side chain, such as in D-aspartic acid, would likely be detrimental to binding in the D-Ala1 site, which is designed to accommodate a neutral side chain adjacent to the negatively charged carboxylate backbone.

The table below outlines a series of analogs designed to investigate these effects.

Table 2: SAR Study of Steric and Electronic Effects of this compound Analogs

| Analog ID | Modification from Parent Compound | Effect Investigated | Predicted Impact on Binding/Reactivity |

|---|---|---|---|

| Parent | This compound | Baseline compound | Reference |

| ANALOG-07 | Fmoc-Gly-D-Val -D-Ala-OH | Steric Bulk (D-Ala1 site) | Low : The larger isopropyl side chain likely causes steric hindrance. |

| ANALOG-08 | Fmoc-Gly-D-Ala-D-Val -OH | Steric Bulk (D-Ala2 site) | Low to Medium : The D-Ala2 site may have different steric tolerance. |

| ANALOG-09 | Fmoc-Gly-D-Ser -D-Ala-OH | Electronic/Polarity (D-Ala1 site) | Low to Medium : The hydroxyl group may disrupt hydrophobic interactions or form new H-bonds. nih.gov |

| ANALOG-10 | Fmoc-Gly-D-Ala-D-Ser -OH | Electronic/Polarity (D-Ala2 site) | Medium : Some ligases are known to synthesize D-alanyl-D-serine. nih.gov |

| ANALOG-11 | Fmoc-Gly-D-Asp -D-Ala-OH | Electrostatic (D-Ala1 site) | None to Low : Negative charge of the side chain would likely clash with the binding pocket. |

Through the synthesis and enzymatic evaluation of such analogs, a detailed map of the Ddl active site's requirements can be constructed. This knowledge is crucial for understanding the fundamental mechanisms of substrate recognition and catalysis by this important class of enzymes.

Advanced Methodological Approaches Employing Fmoc Gly D Ala D Ala Oh

Microfluidic and Droplet-Based Assays Utilizing Fmoc-Gly-D-Ala-D-Ala-OH Probes

Droplet-based microfluidics has revolutionized high-throughput screening by enabling millions of individual assays to be performed in picoliter-volume aqueous droplets suspended in an inert oil phase. nih.govrsc.org This technology is exceptionally well-suited for directed evolution and inhibitor screening of enzymes.

A key potential application for this compound is in the development of fluorogenic probes to assay bacterial transpeptidases or D-Ala-D-Ala ligases, crucial enzymes in peptidoglycan synthesis. nih.govnih.gov For such an assay, the tripeptide could be chemically modified into a FRET (Förster Resonance Energy Transfer) substrate. In a hypothetical design, a fluorescent donor (e.g., FITC) could be attached to the N-terminal glycine (B1666218), and a quencher (e.g., Dabcyl) to the C-terminal D-alanine. In its intact state, the probe's fluorescence is quenched. nih.gov When the terminal D-alanine is cleaved by a carboxypeptidase or when the peptide is otherwise processed by a bacterial enzyme, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

These custom-synthesized probes could be encapsulated in droplets along with individual bacterial cells or purified enzymes and potential inhibitor compounds. mdpi.commdpi.com The fluorescence of each droplet would then provide a direct readout of enzymatic activity, allowing for the rapid screening of vast libraries of potential antibiotics.

Table 1: Hypothetical High-Throughput Screening of Bacterial Transpeptidase Inhibitors Using a Gly-D-Ala-D-Ala-OH FRET Probe

| Compound ID | Compound Class | Concentration (µM) | Mean Droplet Fluorescence (a.u.) | Calculated Inhibition (%) |

|---|---|---|---|---|

| Control (DMSO) | Vehicle | - | 15,230 | 0% |

| Vancomycin (B549263) | Glycopeptide | 10 | 15,050 | 1.2% (No direct enzymatic inhibition) |

| Penicillin G | β-lactam | 10 | 1,890 | 87.6% |

| EXP-001 | Novel Heterocycle | 10 | 11,560 | 24.1% |

| EXP-002 | Novel Heterocycle | 10 | 850 | 94.4% |

| EXP-003 | Peptidomimetic | 10 | 6,780 | 55.5% |

Integration with Omics Technologies for Systems-Level Understanding

Peptide-based probes are powerful tools in proteomics for identifying and characterizing protein-ligand interactions. nih.gov By immobilizing a peptide "bait" on a solid support, researchers can capture binding partners from complex cellular lysates. Subsequent identification of these captured proteins by mass spectrometry provides a snapshot of the peptide's interactome. nih.gov

A derivative of this compound could be synthesized to serve as a chemical probe for affinity-capture proteomics. For this purpose, the Fmoc group would be replaced with a molecule that allows for immobilization, such as biotin (B1667282) or a linker with a reactive group for attachment to beads. The core Gly-D-Ala-D-Ala sequence would act as bait to isolate proteins that specifically recognize this motif.

This approach could be instrumental in:

Identifying Novel Antibiotic Targets: By applying the probe to bacterial lysates, it may be possible to identify previously unknown proteins that bind to the D-Ala-D-Ala terminus, which could represent new targets for drug development.

Investigating Resistance Mechanisms: In vancomycin-resistant strains, the probe could help identify proteins involved in the altered peptidoglycan synthesis pathway, such as the VanA ligase, which synthesizes D-Ala-D-Lactate. pnas.org

The results from such an experiment would typically be a list of proteins identified by mass spectrometry, which are significantly enriched in the probe pull-down compared to a negative control.

Table 2: Hypothetical Proteomic Hits from a Gly-D-Ala-D-Ala-OH "Bait" Pull-Down in S. aureus Lysate

| Protein ID (UniProt) | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

|---|---|---|---|

| P0A0A8 | PBP2a (Penicillin-binding protein 2a) | Transpeptidase involved in cell wall cross-linking | 25.4 |

| Q5HGU8 | Ddl (D-alanine--D-alanine ligase) | Synthesizes D-Ala-D-Ala dipeptide | 12.1 |

| P69345 | VanX | D,D-dipeptidase in vancomycin resistance | 8.9 (in Vancomycin-resistant strain) |

| A0A0H2X8X5 | YpqP (Uncharacterized protein) | Unknown, potential regulatory role | 6.5 |

Single-Molecule Studies of Enzyme-Substrate Interactions

Single-molecule techniques, particularly those using FRET, allow for the real-time observation of individual enzymatic reactions, revealing dynamic information that is often obscured in bulk assays. unc.edunih.gov These methods can precisely measure kinetic parameters and reveal conformational changes in both the enzyme and the substrate. illinois.edu

A Gly-D-Ala-D-Ala-OH peptide could be engineered as a sophisticated probe for single-molecule studies of peptidoglycan-modifying enzymes. By labeling the peptide with a FRET donor and acceptor pair at different positions, one could directly visualize the binding, conformational changes, and cleavage events catalyzed by a single enzyme molecule, such as a D,D-carboxypeptidase.

For example, a substrate could be synthesized with a Cy3 donor on the glycine and a Cy5 acceptor on the terminal D-alanine. The peptide would be tethered to a microscope slide. nih.gov Upon binding of the enzyme, a conformational change might alter the distance between the fluorophores, causing a change in FRET efficiency. Subsequent cleavage of the terminal D-Ala-Cy5 would lead to a complete loss of FRET, providing a precise timestamp for the catalytic event. These studies can reveal transient intermediate states and heterogeneity in enzyme activity that are invisible to traditional ensemble kinetics.

Table 3: Hypothetical Kinetic Data from Single-Molecule FRET Analysis of a D,D-Carboxypeptidase

| Parameter | Description | Value |

|---|---|---|

| kon (s-1µM-1) | Association rate constant for substrate binding | 2.5 ± 0.3 |

| koff (s-1) | Dissociation rate constant for substrate release | 0.1 ± 0.02 |

| kcat (s-1) | Catalytic rate constant (cleavage) | 0.8 ± 0.1 |

| Mean FRETbound | Average FRET efficiency in the enzyme-bound state | 0.85 ± 0.05 |

| Mean FRETunbound | Average FRET efficiency in the unbound state | 0.45 ± 0.04 |

Bio-orthogonal Labeling Strategies with this compound Derivatives

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net A prominent application is the metabolic labeling of biomolecules with chemical handles (e.g., azides or alkynes), which can then be visualized via "click chemistry" with a corresponding fluorescent probe. nih.govnih.gov

The D-Ala-D-Ala motif is an ideal target for this strategy in bacteria. Researchers have successfully used D-amino acids and dipeptides functionalized with bio-orthogonal groups to label and image the synthesis of peptidoglycan in live bacteria. google.comrsc.orgacs.org These probes are incorporated into the cell wall by the native biosynthetic machinery.

A derivative of this compound could be synthesized where one of the amino acids, likely the terminal D-alanine, is replaced with an analogue containing an azide (B81097) or alkyne group (e.g., D-azidoalanine). When fed to bacteria, this tripeptide probe could potentially be processed and incorporated into the peptidoglycan structure. Subsequent treatment with a fluorescently tagged click-chemistry partner (e.g., an alkyne-fluorophore for an azide-tagged peptide) would allow for specific imaging of sites of new cell wall synthesis. The presence of the Fmoc group and the glycine residue may influence the uptake and processing of the probe, offering avenues for tuning its specificity and efficiency.